molecular formula C8H6N2OS B2560931 (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide CAS No. 68029-49-2

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide

Cat. No.: B2560931
CAS No.: 68029-49-2
M. Wt: 178.21
InChI Key: YRAHLPVMEYJNGG-UHFFFAOYSA-N
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Description

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide is an organic compound that features a cyano group, a furan ring, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide typically involves the condensation of 2-furylacetonitrile with thioamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The thioamide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-amino-3-(furan-2-yl)prop-2-enethioamide.

    Substitution: Various substituted thioamide derivatives.

Scientific Research Applications

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thioamide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(phenyl)prop-2-enethioamide: Similar structure but with a phenyl ring instead of a furan ring.

    (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enethioamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

(2E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to phenyl or thiophene analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-cyano-3-(furan-2-yl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-5-6(8(10)12)4-7-2-1-3-11-7/h1-4H,(H2,10,12)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAHLPVMEYJNGG-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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